molecular formula C5H10OS B142655 2-Methyltetrahydrofuran-3-thiol CAS No. 57124-87-5

2-Methyltetrahydrofuran-3-thiol

Cat. No. B142655
CAS RN: 57124-87-5
M. Wt: 118.2 g/mol
InChI Key: DBPHPBLAKVZXOY-UHFFFAOYSA-N
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Description

2-Methyltetrahydrofuran-3-thiol is a sulfur-containing flavor compound mainly used in meat flavorings . It was originally found in broth and is a degradation product of vitamin B1 . It has a strong meat flavor and barbecue flavor after being diluted .


Synthesis Analysis

2-Methyltetrahydrofuran-3-thiol can be synthesized from 3-Acetyl-1-propanol .


Molecular Structure Analysis

The molecular formula of 2-Methyltetrahydrofuran-3-thiol is C5H10OS . Its average mass is 118.197 Da and its monoisotopic mass is 118.045235 Da .


Chemical Reactions Analysis

2-Methyltetrahydrofuran-3-thiol is a sulfur-containing flavor compound mainly used in meat flavorings . It is also used in various organometallic transformations .


Physical And Chemical Properties Analysis

2-Methyltetrahydrofuran-3-thiol is a colorless to light yellow liquid . It has a specific gravity of 1.04 g/mL at 25 °C . It has an odor at 0.1% PG and a taste at 0.1-0.5 ppm .

Scientific Research Applications

2-Methyltetrahydrofuran-3-thiol: A Comprehensive Analysis of Scientific Research Applications:

Flavor Enhancement in Food Products

2-Methyltetrahydrofuran-3-thiol is widely recognized for its role as a flavor compound. It imparts a meaty taste and is used in flavor formulations for meat, seafood, dairy, chocolate, and coffee. Its unique properties allow it to provide roast beef, chicken, onion, turkey notes, and garlic nuances to various food applications such as coffee, gravy, soup, and more .

Organic Synthesis Solvent

This compound has potential applications as a solvent for organic synthesis. Its properties make it a promising alternative to commonly used petroleum solvents for the extraction of natural products .

Sensory Properties in Flavor Chemistry

The sensory properties of 2-Methyltetrahydrofuran-3-thiol are significant in flavor chemistry. Research into its enantioselective syntheses and sensory characteristics can lead to the development of new flavors and enhance existing ones .

Safety and Hazards

2-Methyltetrahydrofuran-3-thiol is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is also a flammable liquid and vapor .

properties

IUPAC Name

2-methyloxolane-3-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10OS/c1-4-5(7)2-3-6-4/h4-5,7H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBPHPBLAKVZXOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCO1)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10866614
Record name Tetrahydro-2-methyl-3-furanthiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10866614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear liquid; roasted meat, sulfurous onion aroma
Record name 2-Methyl-3-tetrahydrofuranthiol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1022/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

163.00 to 168.00 °C. @ 760.00 mm Hg
Record name Tetrahydro-2-methyl-3-furanthiol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036138
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble in water; soluble in fat, Miscible at room temperature (in ethanol)
Record name 2-Methyl-3-tetrahydrofuranthiol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1022/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.042-1.049
Record name 2-Methyl-3-tetrahydrofuranthiol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1022/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

2-Methyltetrahydrofuran-3-thiol

CAS RN

57124-87-5
Record name 2-Methyltetrahydrofuran-3-thiol
Source CAS Common Chemistry
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Record name Tetrahydro-2-methyl-3-furanthiol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057124875
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentitol, 1,4-anhydro-2,5-dideoxy-3-thio-
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Record name Tetrahydro-2-methyl-3-furanthiol
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Record name 2-methyltetrahydrofuran-3-thiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.049
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Record name Tetrahydro-2-methyl-3-furanthiol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036138
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is known about the sensory properties of 2-MTHF-3-thiol?

A1: 2-MTHF-3-thiol possesses a pleasant "meaty" aroma and was identified for the first time in wine []. Interestingly, its trans isomer (trans-2-MTHF-3-thiol) exhibits a lower odor detection threshold (55 ng/L) in model wine compared to the racemic mixture []. Furthermore, a synergistic effect on the overall "meaty" aroma was observed when 2-MTHF-3-thiol was present alongside another known "meaty" aroma compound, 2-methyl-3-furanthiol [].

Q2: How is 2-MTHF-3-thiol synthesized, and are there efforts to improve its production?

A2: One method for synthesizing 2-MTHF-3-thiol starts from (E)-3-penten-1-ol. The synthesis involves the conversion of (E)-3-penten-1-ol to either cis- or trans-2-methyl-3-hydroxytetrahydrofuran, followed by mesylation and nucleophilic substitution with thioacetic acid (AcSH) [].

Q3: What analytical techniques are employed in the identification and quantification of 2-MTHF-3-thiol in wine?

A3: Identifying and quantifying 2-MTHF-3-thiol in wine samples relies on advanced analytical techniques. Initially, silver-ion (Ag+) solid-phase extraction is employed to extract the volatile sulfur compounds from the complex wine matrix []. Following extraction, gas chromatography techniques, including cryogenic heart-cutting multidimensional gas chromatography mass spectrometry/olfactometry (GC-MS/O) and comprehensive two-dimensional gas chromatography time-of-flight mass spectrometry (GC×GC-TOFMS), are employed to separate and identify the volatile compounds present in the extract []. For accurate quantification, a highly sensitive and specific method utilizing ultra-high-performance liquid chromatography coupled with quadrupole Orbitrap high-resolution mass spectrometry (UHPLC-Q-Orbitrap-HRMS) is utilized []. This approach enables the precise measurement of trans-2-MTHF-3-thiol, 2-methyl-3-furanthiol, and 2-furfuryl thiol concentrations at nanogram-per-liter levels in wine samples [].

Q4: Are there any known alternatives or substitutes for 2-MTHF-3-thiol in creating specific flavor profiles?

A4: While the provided research focuses mainly on 2-MTHF-3-thiol, the simultaneous presence of 2-methyl-3-furanthiol, another "meaty" aroma compound, and their additive effect in Bordeaux wines, suggests a potential area for exploring alternatives and substitutes []. Investigating similar sulfur-containing heterocyclic compounds and their sensory interactions could lead to discovering new flavoring agents for various applications, including food and beverages. Further research is needed to identify compounds with similar sensory profiles and to evaluate their potential as substitutes for 2-MTHF-3-thiol.

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